molecular formula C₁₂₉H₂₁₆N₄₂O₄₂ B612535 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid CAS No. 121028-49-7

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Cat. No.: B612535
CAS No.: 121028-49-7
M. Wt: 3027.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Mechanism of Action

Target of Action

Secretin is a peptide hormone produced in the S cells of the duodenum . The primary targets of Secretin are the pancreas, stomach, and liver . In the pancreas, Secretin targets the pancreatic centroacinar cells, which have Secretin receptors in their plasma membrane . It also targets the liver and stomach to regulate secretions .

Mode of Action

Secretin interacts with its targets through specific Secretin receptors (SCTR). It mediates its biological effects via a single 7 transmembrane spanning G-protein coupled receptor (GPCR), the Secretin receptor (SCTR) . The interaction of Secretin with its receptors triggers a series of cellular responses, including neurotransmission, gene expression regulation, neurogenesis, and neural protection .

Biochemical Pathways

Secretin primarily functions to neutralize the pH in the duodenum, allowing digestive enzymes from the pancreas to function optimally . It stimulates the production of bicarbonate from the ductal cells of the pancreas . It also stimulates the secretion of bicarbonate and water by cholangiocytes in the bile duct . This helps to control the pH and promote the flow in the duct .

Pharmacokinetics

The pharmacokinetics of Secretin involves its release from the duodenum to stimulate pancreatic secretion . It also has peripheral functions in fatty acid metabolism, glucose homeostasis modulation, bile acid secretion, and water reabsorption in renal collecting tubules .

Result of Action

The result of Secretin’s action is the regulation of water homeostasis throughout the body and the influence on the environment of the duodenum . It inhibits the secretion of gastric acid from the parietal cells of the stomach . It also protects the bile duct from bile acids by controlling the pH and promoting the flow in the duct .

Action Environment

The action of Secretin can be influenced by various environmental factors. For instance, the presence of Secretin-like activity has been demonstrated across various mammalian species including canine, porcine, and rats . It is also widely distributed in various brain regions from cerebral cortex, hippocampus, hypothalamus to cerebellum . These factors can influence the action, efficacy, and stability of Secretin.

Safety and Hazards

For safety data sheet details, please refer to the relevant resources .

Future Directions

Secretin may have a role in the treatment of obesity . The gastrointestinal hormone secretin may have potential in future weight loss strategies .

Biochemical Analysis

Biochemical Properties

Secretin (rat) interacts with specific receptors on the pancreatic acinar cells, triggering the release of bicarbonate-rich pancreatic juices . It acts on four different classes of receptors: carbamylcholine, caerulein, secretin-vasoactive intestinal peptide, and bombesin . The nature of these interactions involves the binding of Secretin (rat) to its receptor, which activates intracellular signaling pathways leading to the release of pancreatic juices .

Cellular Effects

Secretin (rat) has profound effects on pancreatic acinar cells. It stimulates these cells to secrete bicarbonate-rich pancreatic juices, helping to neutralize the acidic chyme entering the duodenum from the stomach . This influences cell function by activating specific signaling pathways that lead to the release of these juices .

Molecular Mechanism

The molecular mechanism of Secretin (rat) involves binding to its receptor on the pancreatic acinar cells. This binding triggers intracellular signaling pathways, leading to the activation of enzymes responsible for the production and release of bicarbonate-rich pancreatic juices .

Temporal Effects in Laboratory Settings

In laboratory settings, Secretin (rat) has been observed to stimulate the release of pancreatic juices from pancreatic acinar cells in vitro . Over time, the responsiveness of these cells to Secretin (rat) can decrease, with maximal discharge from tumor cells being only about half that of control pancreatic lobules .

Dosage Effects in Animal Models

The effects of Secretin (rat) vary with different dosages in animal models. For instance, the dose optimum for Secretin (rat) was found to be 10-fold higher in tumor cells compared to normal pancreatic cells .

Metabolic Pathways

Secretin (rat) is involved in the regulation of pH levels in the duodenum, a process that involves several metabolic pathways. These pathways involve the production and release of bicarbonate, an important metabolite, from the pancreas .

Transport and Distribution

Secretin (rat) is transported in the bloodstream to the pancreas, where it binds to receptors on the pancreatic acinar cells . The distribution of Secretin (rat) within cells and tissues is largely determined by the presence of these receptors .

Subcellular Localization

Secretin (rat) is a hormone and does not have a specific subcellular localization. The receptors for Secretin (rat) are located on the cell membrane of the pancreatic acinar cells . The binding of Secretin (rat) to these receptors triggers intracellular signaling pathways that lead to the release of bicarbonate-rich pancreatic juices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of secretin involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide hormones. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .

Industrial Production Methods: Industrial production of secretin may involve recombinant DNA technology, where the gene encoding secretin is inserted into an expression vector and introduced into a host organism, such as E. coli or yeast. The host organism then produces secretin, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Secretin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or binding affinity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, or substituted variants of secretin, which may exhibit altered biological activity or stability .

Comparison with Similar Compounds

  • Vasoactive Intestinal Peptide (VIP)
  • Pituitary Adenylate Cyclase-Activating Peptide (PACAP)
  • Glucose-Dependent Insulinotropic Polypeptide (GIP)

Secretin’s unique distribution and multifaceted roles in both the gastrointestinal tract and the central nervous system make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H216N42O42/c1-58(2)40-78(119(206)170-99(64(13)14)102(134)189)149-94(181)51-145-105(192)74(29-33-91(131)178)153-113(200)81(43-61(7)8)161-116(203)82(44-62(9)10)159-108(195)72(27-22-38-143-128(137)138)151-110(197)75(30-34-92(132)179)154-114(201)79(41-59(3)4)157-107(194)71(26-21-37-142-127(135)136)150-103(190)65(15)148-121(208)87(53-172)166-118(205)86(49-98(187)188)163-111(198)76(31-35-93(133)180)155-115(202)80(42-60(5)6)158-109(196)73(28-23-39-144-129(139)140)152-122(209)89(55-174)167-117(204)83(45-63(11)12)160-112(199)77(32-36-96(183)184)156-123(210)90(56-175)168-126(213)101(67(17)177)171-120(207)84(46-68-24-19-18-20-25-68)164-125(212)100(66(16)176)169-95(182)52-146-106(193)85(48-97(185)186)162-124(211)88(54-173)165-104(191)70(130)47-69-50-141-57-147-69/h18-20,24-25,50,57-67,70-90,99-101,172-177H,21-23,26-49,51-56,130H2,1-17H3,(H2,131,178)(H2,132,179)(H2,133,180)(H2,134,189)(H,141,147)(H,145,192)(H,146,193)(H,148,208)(H,149,181)(H,150,190)(H,151,197)(H,152,209)(H,153,200)(H,154,201)(H,155,202)(H,156,210)(H,157,194)(H,158,196)(H,159,195)(H,160,199)(H,161,203)(H,162,211)(H,163,198)(H,164,212)(H,165,191)(H,166,205)(H,167,204)(H,168,213)(H,169,182)(H,170,206)(H,171,207)(H,183,184)(H,185,186)(H,187,188)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144)/t65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-,101-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHWQEXKRMDFFJ-NEMWHCQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H216N42O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3027.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does the potency of rat secretin compare to other mammalian secretins in stimulating pancreatic secretion?

A1: Research suggests that rat secretin exhibits higher potency in stimulating pancreatic secretion compared to porcine, canine, and human secretin. This difference in potency is attributed to structural variations in the secretin molecule, particularly at positions 14, 15, and 16. A study utilizing a two-point parallel line bioassay with porcine secretin as a standard demonstrated a clear ranking in potency: rat secretin > porcine secretin > canine secretin > human secretin. [] This suggests that rat pancreatic secretin receptors may have a higher affinity for the specific amino acid sequence present in rat secretin.

Q2: Does the variation in potency among different mammalian secretins extend to their effects on gastric acid secretion?

A2: Interestingly, while variations in potency for pancreatic secretion were observed, all four secretin variants (rat, porcine, canine, and human) demonstrated comparable efficacy in inhibiting gastrin-induced acid secretion in rats. [] This suggests that the structural differences influencing secretin's interaction with pancreatic receptors may not be as critical for its interaction with receptors involved in regulating gastric acid secretion. This finding points towards the potential existence of secretin receptor subtypes with distinct recognition patterns mediating these different physiological responses.

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